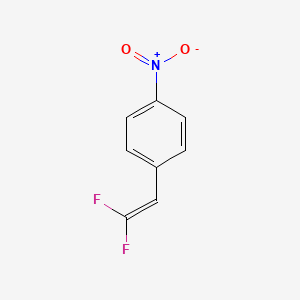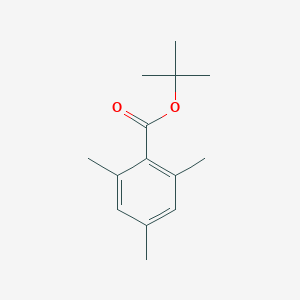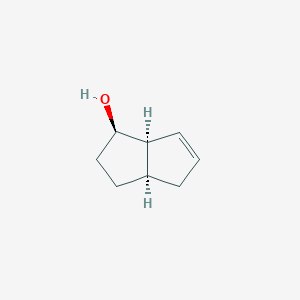
3-methyl-1-benzofuran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-benzofuran-4-ol is a benzofuran derivative . Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . When used in a fragrance formulation, this ingredient provides a powerful and complex leathery note with a natural leather feel .
Synthesis Analysis
Benzofuran and its derivatives are synthesized using various methods. One method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The molecular weight of this compound is 132.1592 .Chemical Reactions Analysis
Benzofuran derivatives exhibit significant activity including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antiHIV, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-Alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 132.1592 . The compound is a liquid at room temperature .Scientific Research Applications
3-methyl-1-benzofuran-4-ol has been extensively studied for its potential applications in the pharmaceutical, cosmetic, and food and beverage industries. In the pharmaceutical industry, this compound has been studied for its anti-bacterial, anti-fungal, and anti-viral properties. It has also been studied for its potential as an anti-cancer agent. In the cosmetic industry, this compound has been studied for its potential use as a skin whitening agent. In the food and beverage industry, this compound has been studied for its potential use as a flavoring agent.
Mechanism of Action
Target of Action
3-Methyl-1-Benzofuran-4-ol, a derivative of benzofuran, has been found to exhibit significant biological activities . The primary targets of this compound are likely to be microbial cells, as benzofuran derivatives have been shown to possess antimicrobial properties . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been found to interact with their targets, leading to changes in the target cells . For instance, some benzofuran derivatives have shown to inhibit the growth of various types of cancer cells .
Biochemical Pathways
Benzofuran derivatives have been found to interfere with the normal functioning of microbial cells, leading to their death
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects . For instance, some benzofuran derivatives have shown to inhibit the growth of various types of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability, efficacy, and action can be affected by factors such as temperature
Advantages and Limitations for Lab Experiments
The use of 3-methyl-1-benzofuran-4-ol in laboratory experiments has several advantages. It is relatively easy to synthesize and is stable in aqueous solutions. It is also non-toxic and has a low cost. However, there are some limitations to its use in laboratory experiments. It is not soluble in organic solvents, making it difficult to purify. It also has a low solubility in water, making it difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for the use of 3-methyl-1-benzofuran-4-ol. It could be used as an anti-inflammatory agent in the treatment of various diseases, such as arthritis and asthma. It could also be used as an anti-cancer agent in the treatment of certain types of cancer. Additionally, it could be used as a flavoring agent in food and beverage products. Finally, it could be used as a skin whitening agent in cosmetics.
Synthesis Methods
3-methyl-1-benzofuran-4-ol can be synthesized in a variety of ways. One method involves the reaction of 4-methyl-1-benzofuran-2-carboxylic acid with sodium hydroxide to form this compound and sodium carboxylate. Another method involves the reaction of 4-methyl-1-benzofuran-2-carboxylic acid with sodium hydroxide in the presence of an acid catalyst. This method has been used to synthesize this compound in high yields.
Safety and Hazards
properties
IUPAC Name |
3-methyl-1-benzofuran-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUAZQMQTCPVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=CC=CC(=C12)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidine](/img/structure/B6599325.png)
![N,N,N',N'-Tetramethyl-N''-phenyl-[1,3,5]triazine-2,4,6-triamine](/img/structure/B6599331.png)
![3-[(Phenylsulfonyl)methyl]pyridine](/img/structure/B6599339.png)






![tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B6599389.png)
